molecular formula C20H19NO5 B2803074 ethyl 2-{[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate CAS No. 859108-43-3

ethyl 2-{[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate

Cat. No.: B2803074
CAS No.: 859108-43-3
M. Wt: 353.374
InChI Key: YQTZXJVHRAWKEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-{[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate is a useful research compound. Its molecular formula is C20H19NO5 and its molecular weight is 353.374. The purity is usually 95%.
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Biological Activity

Ethyl 2-{[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate is a compound derived from the coumarin family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

The compound's molecular formula is C14H14O5C_{14}H_{14}O_{5} with a molecular weight of approximately 262.26 g/mol. The structure includes a methoxy group and a chromene moiety, which are significant for its biological activity. The presence of the methoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of coumarins exhibit significant antimicrobial properties. This compound has shown:

  • Antibacterial Activity :
    • Effective against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis, with Minimum Inhibitory Concentration (MIC) values ranging from 15.625 μM to 125 μM .
    • Exhibits bactericidal effects by inhibiting protein synthesis and nucleic acid production, leading to cell death.
  • Antifungal Properties :
    • Demonstrated antifungal activity surpassing fluconazole in certain tests, indicating potential for treating fungal infections .
  • Antibiofilm Activity :
    • The compound has shown moderate to good antibiofilm activity against Methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Biofilm Inhibitory Concentration (MBIC) values indicating effective disruption of biofilm formation .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit enzymes critical for bacterial survival, including those involved in cell wall synthesis and metabolic pathways.
  • Interaction with DNA/RNA : Some studies suggest that coumarins can intercalate into DNA, disrupting replication and transcription processes.

Table 1: Summary of Biological Activities

Activity TypeTarget OrganismMIC (μM)Reference
AntibacterialStaphylococcus aureus15.625 - 62.5
AntibacterialEnterococcus faecalis62.5 - 125
AntifungalCandida albicans< 62.5
AntibiofilmMRSAMBIC: 62.216

Case Study: Efficacy Against MRSA

In a controlled study, this compound was tested against clinical isolates of MRSA. The results indicated a significant reduction in biofilm formation compared to untreated controls, suggesting its potential as a therapeutic agent in managing chronic infections where biofilms are prevalent.

Properties

IUPAC Name

ethyl 2-[(7-methoxy-2-oxochromen-4-yl)methylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5/c1-3-25-20(23)16-6-4-5-7-17(16)21-12-13-10-19(22)26-18-11-14(24-2)8-9-15(13)18/h4-11,21H,3,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQTZXJVHRAWKEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NCC2=CC(=O)OC3=C2C=CC(=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.